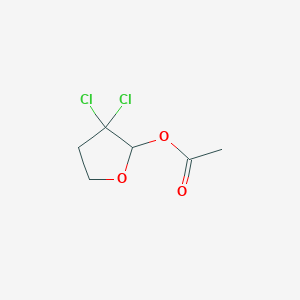

2-Acetoxy-3,3-dichlorotetrahydrofuran

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Acetoxy-3,3-dichlorotetrahydrofuran is an organic compound with the molecular formula C6H8Cl2O3 and a molecular weight of 199.03 g/mol . It is a derivative of tetrahydrofuran, characterized by the presence of two chlorine atoms and an acetoxy group. This compound is primarily used in research and development settings and is not intended for medicinal or household use .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-Acetoxy-3,3-dichlorotetrahydrofuran typically involves the chlorination of tetrahydrofuran followed by acetylation. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and acetylating agents like acetic anhydride .

Industrial Production Methods: While specific industrial production methods are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the chlorinating and acetylating agents.

Analyse Des Réactions Chimiques

Types of Reactions: 2-Acetoxy-3,3-dichlorotetrahydrofuran can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or thiols.

Hydrolysis: The acetoxy group can be hydrolyzed to yield the corresponding alcohol.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions under appropriate conditions.

Common Reagents and Conditions:

Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.

Hydrolysis: Acidic or basic aqueous solutions.

Oxidation: Oxidizing agents such as potassium permanganate.

Reduction: Reducing agents like lithium aluminum hydride.

Major Products:

Substitution: Products depend on the nucleophile used.

Hydrolysis: 3,3-dichlorotetrahydrofuran-2-ol.

Oxidation and Reduction: Various oxidized or reduced derivatives of the parent compound.

Applications De Recherche Scientifique

2-Acetoxy-3,3-dichlorotetrahydrofuran is utilized in various scientific research applications, including:

Chemistry: As an intermediate in organic synthesis and as a reagent in the preparation of other complex molecules.

Biology: In studies involving the modification of biomolecules.

Medicine: Potential use in drug development and pharmacological research.

Industry: As a precursor in the synthesis of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of 2-Acetoxy-3,3-dichlorotetrahydrofuran involves its reactivity due to the presence of the acetoxy and dichloro groups. These functional groups make the compound a versatile intermediate in various chemical reactions. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .

Comparaison Avec Des Composés Similaires

- 2-Acetoxy-3-chlorotetrahydrofuran

- 3,3-Dichlorotetrahydrofuran

- 2-Acetoxy-3,3-dibromotetrahydrofuran

Comparison: 2-Acetoxy-3,3-dichlorotetrahydrofuran is unique due to the combination of its acetoxy and dichloro groups, which confer distinct reactivity and stability compared to its analogs. For instance, the presence of two chlorine atoms makes it more reactive in substitution reactions compared to 2-Acetoxy-3-chlorotetrahydrofuran .

Activité Biologique

2-Acetoxy-3,3-dichlorotetrahydrofuran (CAS Number: 141942-52-1) is a synthetic organic compound with potential biological activity. Its unique structure, characterized by the presence of both acetoxy and dichloro substituents, suggests it may interact with biological systems in various ways. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Structure and Composition

- Molecular Formula : C₆H₈Cl₂O₃

- Molecular Weight : 199.03 g/mol

- InChI : InChI=1S/C6H8Cl2O3/c1-4(9)11-5-6(7,8)2-3-10-5/h5H,2-3H2,1H3

Physical Properties

The compound is a colorless to pale yellow liquid with a characteristic odor. It is soluble in organic solvents and has limited solubility in water.

Antiviral Properties

Research indicates that derivatives of dichlorotetrahydrofuran compounds exhibit antiviral activity. For instance, certain analogs have shown moderate effectiveness against herpes simplex virus types 1 and 2 (HSV-1 and HSV-2) in cell culture studies. However, specific data on this compound's direct antiviral effects remain limited .

Anticancer Activity

There is emerging evidence suggesting that compounds containing dichloro substitutions may possess anticancer properties. A study focusing on related tetrahydrofuran derivatives indicated potential cytotoxic effects against various cancer cell lines. The mechanism is believed to involve the induction of apoptosis and cell cycle arrest .

The biological mechanisms through which this compound exerts its effects are not fully elucidated. However, it is hypothesized that the acetoxy group may enhance lipophilicity, facilitating cellular uptake and interaction with membrane-bound receptors or enzymes involved in metabolic pathways.

Study 1: Antiviral Activity Assessment

In a comparative study of various acyclic nucleosides, compounds similar to this compound were tested for antiviral efficacy. The results indicated that while some derivatives were inactive against HSV strains, others demonstrated moderate antiviral properties when modified appropriately .

Study 2: Cytotoxicity in Cancer Cells

A series of experiments evaluated the cytotoxic effects of dichlorotetrahydrofuran derivatives on human cancer cell lines. The findings revealed that certain modifications led to significant reductions in cell viability, suggesting a promising avenue for further research into their potential as anticancer agents .

Data Table: Biological Activity Summary

Propriétés

IUPAC Name |

(3,3-dichlorooxolan-2-yl) acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8Cl2O3/c1-4(9)11-5-6(7,8)2-3-10-5/h5H,2-3H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBTLBQDECKKPKR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C(CCO1)(Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8Cl2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10369256 |

Source

|

| Record name | 3,3-Dichlorooxolan-2-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10369256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.03 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141942-52-1 |

Source

|

| Record name | 3,3-Dichlorooxolan-2-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10369256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.